molecular formula C16H17ClN2OS B2533498 N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1396869-89-8

N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No.: B2533498
CAS No.: 1396869-89-8
M. Wt: 320.84
InChI Key: JTZYGRFKMDSOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H17ClN2OS and its molecular weight is 320.84. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction with Cannabinoid Receptors

Research has identified compounds structurally related to "N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide" as potent and selective antagonists or agonists of the cannabinoid CB1 receptor. These compounds, including N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), have been used to study the structure-activity relationships, aiming to develop more selective and potent cannabinoid receptor ligands for therapeutic purposes (R. Lan et al., 1999; J. Shim et al., 2002).

Imaging Studies

Compounds similar to "this compound" have been explored for their potential use in imaging cannabinoid receptors in the brain using techniques such as SPECT and PET. For example, iodine-123 labeled AM251, a derivative of cannabinoid receptor antagonist SR141716A, has shown binding in vivo to mouse brain cannabinoid CB1 receptors, suggesting its utility in characterizing CB1 receptor binding (S. Gatley et al., 1996; R. Lan et al., 1996).

Biological Effects and Pharmacological Applications

Several studies have examined the biological effects of cannabinoid CB1 receptor antagonists, which share structural similarity with "this compound". This research has explored their potential in treating conditions such as obesity by affecting food intake and body weight in animal models. Additionally, the anti-inflammatory and enzyme inhibitory activities of similar compounds have been investigated, highlighting their broad pharmacological potential (Audrey L Hildebrandt et al., 2003; K. Vinaya et al., 2009; A. Cetin et al., 2021).

Antioxidant Defense Systems

The effects of CB1 receptor ligands on lipid peroxidation and antioxidant defense systems have been studied in vivo, with compounds like SR141716A demonstrating potential antioxidant abilities that could contribute to their beneficial effects (E. Tsvetanova et al., 2006).

Properties

IUPAC Name

N-(2-chlorophenyl)-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c17-14-3-1-2-4-15(14)18-16(20)19-8-5-12(6-9-19)13-7-10-21-11-13/h1-4,7,10-12H,5-6,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZYGRFKMDSOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.